molecular formula C4H9NO2 B3056943 Methyl dimethylcarbamate CAS No. 7541-16-4

Methyl dimethylcarbamate

Cat. No. B3056943
CAS RN: 7541-16-4
M. Wt: 103.12 g/mol
InChI Key: SELYJABLPLKXOY-UHFFFAOYSA-N
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Description

Methyl dimethylcarbamate (MDMC) is a carbamate ester . Carbamates are derivatives of carbamic acid, whose amino and carboxyl termini are substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents . They are identified by the presence of the -O-CO-NH- linkage .


Synthesis Analysis

MDMC can be synthesized through the carbamoylation of amines with dimethyl carbonate . The process involves various catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 . Another method involves the reaction of methyl carbamate (MC) and methanol, with ZnCl2 as the catalyst .


Molecular Structure Analysis

The molecular formula of MDMC is C4H9NO2 . It has an average mass of 103.120 Da and a monoisotopic mass of 103.063332 Da .


Chemical Reactions Analysis

Carbamates, including MDMC, can undergo BAc2- or BAl2-nucleophilic substitution to give, respectively, alkoxycarbonylation and alkylation reactions . The reactions of MDMC with organic carbonates such as dimethyl carbonate have been studied .


Physical And Chemical Properties Analysis

MDMC has a density of 1.0±0.1 g/cm3, a boiling point of 100.4±7.0 °C at 760 mmHg, and a vapor pressure of 36.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.0±3.0 kJ/mol and a flash point of 14.5±18.2 °C .

Scientific Research Applications

1. Insecticide Synergism

Methyl dimethylcarbamate has been observed to synergize the effects of other carbamate insecticides, enhancing their potency. In studies with German cockroaches and house flies, it was found to increase mortality beyond the expected additive effect when used in combination with other carbamate insecticides (Gordon & Eldefrawl, 1960).

2. Metabolism in Insects

Research on the metabolism of Dimetilan-C14, a derivative of methyl dimethylcarbamate, in cockroaches and house flies has identified several metabolites. These studies help understand the detoxification processes in insects and could be crucial in developing more effective insecticides (Zubairi & Casida, 1965).

3. Solvent Applications

Dimethylcarbonate (DMC), closely related to methyl dimethylcarbamate, serves as a valuable methylating agent in organic synthesis. Its reactivity and selectivity make it a preferable alternative to more toxic methylating agents, and its environmental friendliness adds to its appeal in green chemistry applications (Tundo, 2001).

4. Chemical Analysis

Methyl dimethylcarbamate derivatives have been synthesized and analyzed for their physical, anticholinesterase, and insecticidal properties. Such research contributes to the understanding of the chemical properties and potential applications of this compound (Nikles, 1969).

5. Chemical Reactions and Properties

Studies have explored the chemical behavior of methyl dimethylcarbamate derivatives in various reactions, contributing to a deeper understanding of their properties and potential uses in different chemical contexts. For instance, the study of the reaction of trimethylsilyl N,N-dimethylcarbamate with certain alcohols sheds light on the kinetics and mechanisms involved (Knausz et al., 1984).

6. Medical Research

Though not directly related to methyl dimethylcarbamate, studies on dimethyl sulfoxide (DMSO) demonstrate the evolution of biomedical science and the reevaluation of substances previously considered inert. Such research underscores the importance of reexamining chemicals in light of new scientific techniques and knowledge (Verheijen et al., 2019).

Safety And Hazards

MDMC is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of causing cancer .

Future Directions

Carbamates, including MDMC, have received much attention due to their application in drug design and discovery . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Future research may focus on further exploring these applications .

properties

IUPAC Name

methyl N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-5(2)4(6)7-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELYJABLPLKXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226346
Record name Carbamic acid, dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl dimethylcarbamate

CAS RN

7541-16-4
Record name Carbamic acid, dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
E Lustig, WR Benson, N Duy - The Journal of Organic Chemistry, 1967 - ACS Publications
Hindered rotation about the> NC bond of various molecules was discovered and studied mostlyby nmr methods. 1’2 In carbamates (R'R") NCOOX hindered rotation has not been …
Number of citations: 100 pubs.acs.org
JS Hubbard, TM Harris - The Journal of Organic Chemistry, 1981 - ACS Publications
4 philes have been observed exclusivelyat the less stable 4 anions. Many examples of the use of these dianions have been reported. 1 Little attention has beengiven to the …
Number of citations: 52 pubs.acs.org
JY Le Questel, C Laurence, A Lachkar… - Journal of the …, 1992 - pubs.rsc.org
The hydrogen-bond basicity scale pKHB(logarithm of the formation constant of 4-fluorophenol–base complexes in CCl4) has been measured for tertiary and secondary amides, …
Number of citations: 118 pubs.rsc.org
AH Bruder, SR Tanny, HA Rockefeller… - Inorganic …, 1974 - ACS Publications
… Solution Adduct Formation of Eu(fod)3 and Its Hemihydrate with Methyl Dimethylcarbamate. The … We have investigated the interaction of methyl dimethylcarbamate ((H3C)2NC(0)OCH3, …
Number of citations: 38 pubs.acs.org
CH Yoder, A Komoriya, JE Kochanowski… - Journal of the …, 1971 - ACS Publications
Hindered rotation in systems of the type R'YC (= X) NR2, where,= 0, 0; 0, S; S, 0; S, S; R= CH3, C2H5; R'= CH3, Si (CH3) 3, Sn (CH3) 3, has been investigated by variable temperature …
Number of citations: 58 pubs.acs.org
NL Wendler, HL Slates - The Journal of Organic Chemistry, 1967 - ACS Publications
4'-Chloro-a-methylbenzoin (IV) was prepared by the method employed for Iby additionof methylmagnesium iodide to a-oximino-4-chlorodesoxybenzoin and hydrolysis of the oxime …
Number of citations: 12 pubs.acs.org
K Taemm, DC Fara, AR Katritzky, P Burk… - The Journal of …, 2004 - ACS Publications
A quantitative structure−property relationship (QSPR) study of the gas-phase lithium cation basicity of a diverse set of 205 compounds provided a general six-parameter QSPR model (R …
Number of citations: 38 pubs.acs.org
AR Katritzky, Y Ren, SH Slavov… - Collection of …, 2009 - cccc.uochb.cas.cz
Correlation of gas-phase lithium cation basicities (LCB) of 259 diverse compounds extends the published datasets utilizing multilinear, support vector machine (SVM) and projection …
Number of citations: 1 cccc.uochb.cas.cz
S Jeschke, HD Wiemhöfer… - Physical Chemistry …, 2014 - pubs.rsc.org
… The carbamates 3 and the noncyclic methyl dimethylcarbamate (4) were investigated as simplified carbamate models to identify influences of the disiloxanes functionality in their …
Number of citations: 5 pubs.rsc.org
M de la Fuente Revenga, T Balle, AA Jensen… - European Journal of …, 2015 - Elsevier
Exploration of small selective ligands for the nicotinic acetylcholine receptors (nAChRs) based on acetylcholine (ACh) has led to the development of potent agonists with clear …
Number of citations: 5 www.sciencedirect.com

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